REACTION_SMILES
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[CH3:20][OH:21].[CH:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:19].[H:1][H:2].[OH:3][c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1>>[OH:3][c:4]1[cH:5][cH:6][c:7]([CH2:8][OH:9])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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OCc1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |